![molecular formula C16H22BNO4 B6167934 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one CAS No. 1314390-42-5](/img/no-structure.png)

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

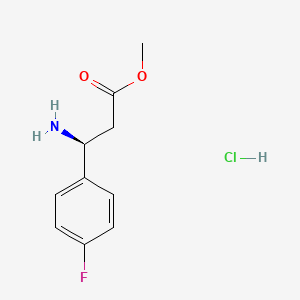

The compound “4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one” is a complex organic molecule. It contains a morpholin-3-one group attached to a phenyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of palladium-catalyzed cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced via borylation at the benzylic C-H bond of alkylbenzenes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boron-containing group with two oxygen atoms and four methyl groups attached to the boron atom . The phenyl group is a six-membered aromatic ring, and the morpholin-3-one group is a six-membered ring containing both oxygen and nitrogen .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, the boron-containing group can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also participate in Diels-Alder reactions and other significant carbon-carbon bond-forming reactions .作用機序

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective measures, such as wearing gloves, lab coats, and eye protection, should be taken when handling this compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one' involves the reaction of 4-bromo-3-nitrobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amine, and subsequent coupling with morpholine and acylation with acetic anhydride.", "Starting Materials": [ "4-bromo-3-nitrobenzoic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Morpholine", "Acetic anhydride", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: 4-bromo-3-nitrobenzoic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of sodium hydroxide and DMF to form 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid.", "Step 2: The nitro group in 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is reduced to an amine using sodium borohydride in ethanol.", "Step 3: The amine is coupled with morpholine in the presence of HCl to form 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-3-amine.", "Step 4: The amine is acylated with acetic anhydride in the presence of Na2SO4 to form the final product, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one." ] } | |

CAS番号 |

1314390-42-5 |

製品名 |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one |

分子式 |

C16H22BNO4 |

分子量 |

303.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。